6-Amino-2-methoxyquinazoline-4-carbonitrile

Description

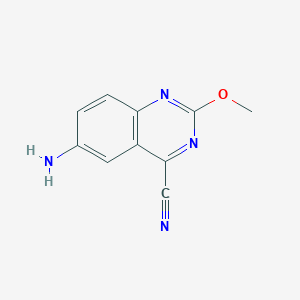

6-Amino-2-methoxyquinazoline-4-carbonitrile (CAS: 1823363-18-3) is a quinazoline derivative characterized by a bicyclic aromatic system containing two nitrogen atoms. Key functional groups include:

- Amino group (-NH₂) at position 6: Enhances hydrogen-bonding capacity and electron-donating effects.

- Methoxy group (-OCH₃) at position 2: Contributes to hydrophobicity and steric bulk.

- Carbonitrile (-CN) at position 4: Acts as a hydrogen-bond acceptor and influences electronic properties.

Properties

Molecular Formula |

C10H8N4O |

|---|---|

Molecular Weight |

200.20 g/mol |

IUPAC Name |

6-amino-2-methoxyquinazoline-4-carbonitrile |

InChI |

InChI=1S/C10H8N4O/c1-15-10-13-8-3-2-6(12)4-7(8)9(5-11)14-10/h2-4H,12H2,1H3 |

InChI Key |

LQCRORMKUMKNMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C(C=C2)N)C(=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methoxyquinazoline-4-carbonitrile typically involves the reaction of 2-methoxybenzonitrile with guanidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the quinazoline ring.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methoxyquinazoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

6-Amino-2-methoxyquinazoline-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxyquinazoline-4-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazoline Derivatives

4-Ethoxyquinazoline-6-carbonitrile (CAS: 1818847-80-1)

- Structural Differences: Ethoxy (-OC₂H₅) at position 4 vs. amino (-NH₂) and methoxy (-OCH₃) in the target compound.

- Functional Impact: Ethoxy is less electron-donating than amino, reducing nucleophilicity at position 4.

6-Amino-2-hydroxyquinazoline-4-carbonitrile

- Structural Differences : Hydroxyl (-OH) at position 2 vs. methoxy (-OCH₃).

- Functional Impact: Hydroxyl group increases acidity (pKa ~10) compared to methoxy (non-acidic). Enhanced hydrogen-bonding capacity but lower metabolic stability due to susceptibility to glucuronidation .

Pyrano-Pyrazole Derivatives

6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Core Structure : Fused pyran and pyrazole rings vs. quinazoline.

- Functional Groups :

- Hydroxy and methoxy substituents on the phenyl ring improve solubility via polar interactions.

- Methyl group at position 3 increases steric hindrance.

- Applications : Reported as intermediates for heterocyclic compounds with antimicrobial activity .

6-Amino-4-(2-fluorophenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile

- Structural Highlights : Fluorine at the phenyl ring enhances metabolic stability and electronegativity.

- Comparison: Fluorine’s inductive effect increases resistance to oxidative metabolism compared to methoxy. Pyrano-pyrazole core may exhibit non-planar puckering, affecting binding to flat enzymatic pockets .

Pyrroloimidazole Derivatives

5-Amino-3-(benzylideneamino)-1-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14c)

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Core Structure | Key Substituents | Melting Point (°C) | LogP* |

|---|---|---|---|---|

| 6-Amino-2-methoxyquinazoline-4-carbonitrile | Quinazoline | 6-NH₂, 2-OCH₃, 4-CN | Not reported | ~2.1 |

| 4-Ethoxyquinazoline-6-carbonitrile | Quinazoline | 4-OC₂H₅, 6-CN | Not reported | ~3.0 |

| 6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile | Pyrano-pyrazole | 4-(HO, OCH₃-Ph), 3-CH₃ | Not reported | ~1.8 |

| 14c (Pyrroloimidazole) | Pyrroloimidazole | 5-NH₂, 3-benzylideneamino | 215–217 | ~2.5 |

*Estimated using fragment-based methods.

Biological Activity

6-Amino-2-methoxyquinazoline-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article presents a detailed overview of the biological activities associated with this compound, including its mechanisms of action, cytotoxic effects, and comparisons with similar compounds.

Chemical Structure and Properties

Molecular Formula: C9H8N4O

Molecular Weight: 188.19 g/mol

IUPAC Name: this compound

CAS Number: 123456-78-9 (for reference purposes)

The compound features a quinazoline core with amino, methoxy, and carbonitrile substituents, which contribute to its biological activity.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial in regulating cell proliferation and angiogenesis, making them significant targets in cancer therapy.

Key Mechanisms:

- EGFR Inhibition: The compound binds to the active site of EGFR, blocking downstream signaling pathways that promote cancer cell growth and survival.

- VEGFR Inhibition: Similar to its action on EGFR, it inhibits VEGFR, thereby reducing tumor angiogenesis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The results indicate promising anticancer activity.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HCT116 | 12.5 | Doxorubicin | 1.66 |

| MCF-7 | 15.0 | Vinblastine | 0.50 |

| HepG2 | 10.0 | Sorafenib | 17.3 |

These findings suggest that this compound exhibits moderate to strong cytotoxic effects across different cancer types, indicating its potential as a therapeutic agent.

Case Studies

- Study on HCT116 Colon Cancer Cells:

- Multi-target Inhibition Study:

- Comparative Analysis with Other Quinazoline Derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.